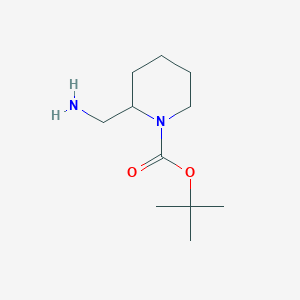

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 2-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVRCUVHYMGECC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373386 | |

| Record name | tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370069-31-1 | |

| Record name | tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(aminomethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

An In-Depth Technical Guide to Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Authored by a Senior Application Scientist

Abstract

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a piperidine scaffold with a strategically placed aminomethyl side chain and a tert-butoxycarbonyl (Boc) protecting group, offers exceptional synthetic versatility. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its critical applications in drug discovery, and essential safety and handling procedures. The strategic importance of the Boc-protected amine and the piperidine core as a "privileged scaffold" will be explored, providing researchers and drug development professionals with a foundational understanding of its utility in constructing complex, biologically active molecules.

Introduction: The Strategic Value of Protected Piperidines

The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a robust, three-dimensional scaffold that can be functionalized to modulate a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn influences its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[2] The ability to introduce substituents at various positions allows medicinal chemists to fine-tune binding affinity and selectivity for specific biological targets.[1][2]

The compound tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, often referred to as 1-Boc-2-(aminomethyl)piperidine, capitalizes on this privileged scaffold. The introduction of a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves a critical strategic purpose. The Boc group is a widely used protecting group in organic synthesis because it is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions. This allows for selective chemical manipulation of the primary amine on the aminomethyl side chain without interference from the piperidine nitrogen, enabling precise, multi-step syntheses of complex target molecules.[3] This combination of a versatile scaffold and orthogonal protecting group strategy makes it an indispensable tool for the synthesis of novel therapeutic agents.[3][4]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is fundamental to its effective use in synthesis and research. The key identifiers and physicochemical characteristics are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 2-(aminomethyl)piperidine-1-carboxylate | [5] |

| CAS Number | 370069-31-1 | [5] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [5] |

| Molecular Weight | 214.30 g/mol | [5] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CN | [5] |

| InChIKey | PTVRCUVHYMGECC-UHFFFAOYSA-N | [5] |

| Appearance | Typically a colorless oil or low-melting solid | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | [6] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of Boc-protected aminopiperidines can be achieved through various routes, often starting from commercially available piperidine derivatives. A common and efficient method involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde.[7][8] The following protocol details a representative synthesis via the reduction of a protected cyanopiperidine, a method valued for its high yields and straightforward execution.

General Synthetic Workflow

The overall strategy involves two main steps: first, the protection of the piperidine nitrogen, and second, the reduction of a nitrile group to the primary amine. This workflow ensures that the more nucleophilic piperidine nitrogen does not interfere with subsequent reactions intended for the primary amine.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: N-Boc Protection of 2-Cyanopiperidine

-

Rationale: This step protects the secondary amine of the piperidine ring to prevent it from reacting in subsequent steps. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation, reacting with the amine to form a stable carbamate. A non-nucleophilic base like triethylamine (TEA) is used to neutralize the acidic byproduct.

-

Procedure:

-

Dissolve 2-cyanopiperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-cyanopiperidine-1-carboxylate, which can often be used in the next step without further purification.

-

Step 2: Reduction of the Nitrile to the Primary Amine

-

Rationale: The nitrile group of the intermediate is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel catalyst) offers a milder, often safer, alternative.

-

Procedure (using Catalytic Hydrogenation):

-

Dissolve the crude tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq) from the previous step in ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the mixture vigorously at room temperature for 16-24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

-

Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl 2-(aminomethyl)piperidine-1-carboxylate.

-

Applications in Medicinal Chemistry and Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the two reactive sites—the primary amine and the Boc-protected piperidine nitrogen—which can be functionalized sequentially.

Role as a Versatile Synthetic Intermediate

The primary amine of the aminomethyl group serves as a versatile handle for introducing a wide range of functionalities through reactions such as:

-

Amide bond formation: Coupling with carboxylic acids to form amides.

-

Reductive amination: Reacting with aldehydes or ketones to form secondary or tertiary amines.

-

Urea and Thiourea formation: Reacting with isocyanates or isothiocyanates.

After modifying the primary amine, the Boc group can be removed to reveal the piperidine nitrogen, which can then be further functionalized, for example, by acylation or alkylation. This stepwise functionalization is a cornerstone of combinatorial chemistry and library synthesis for drug screening.

Caption: Synthetic utility of the bifunctional scaffold.

Examples in Drug Development

The 2-(aminomethyl)piperidine scaffold is a key component in several classes of bioactive molecules. For instance, it has been integral to the development of potent and selective kappa opioid receptor analgesics.[9][] In these compounds, the piperidine ring often serves as a central scaffold to correctly orient the pharmacophoric elements—an aromatic ring and a basic nitrogen—for optimal receptor binding. The ability to synthesize various derivatives using intermediates like tert-butyl 2-(aminomethyl)piperidine-1-carboxylate allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[] This scaffold is also explored in compounds targeting the central nervous system and in the development of novel enzyme inhibitors.[4][11]

Safety and Handling

As a laboratory chemical, tert-butyl 2-(aminomethyl)piperidine-1-carboxylate requires careful handling to minimize exposure and risk.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Recommended Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[12][13]

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[15]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]

-

Conclusion

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is a quintessential example of a modern synthetic building block, embodying the principles of strategic protection and scaffold-based design. Its well-defined chemical properties, accessible synthesis, and versatile reactivity make it a valuable asset for medicinal chemists. By enabling the systematic and controlled construction of complex piperidine-containing molecules, it continues to play a crucial role in the discovery and development of the next generation of therapeutic agents.

References

-

An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. (2024, April 9). ChemBK. Retrieved January 9, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. (2018, June 20). ACS Publications. Retrieved January 9, 2026, from [Link]

-

TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. (n.d.). precisionFDA. Retrieved January 9, 2026, from [Link]

-

SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. (2023, September 5). Fisher Scientific. Retrieved January 9, 2026, from [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press. Retrieved January 9, 2026, from [Link]

- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009, November 5). Google Patents.

-

Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... (2022, September 30). MDPI. Retrieved January 9, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs... (2024, October 21). PubMed. Retrieved January 9, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 2756482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemshuttle.com [chemshuttle.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.com [fishersci.com]

- 13. aaronchem.com [aaronchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.es [fishersci.es]

A Senior Application Scientist's Guide to the Synthesis of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Introduction: The Strategic Importance of a Versatile Building Block

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, a key chiral intermediate, is a cornerstone in the synthesis of a multitude of pharmacologically active compounds.[1][2] Its rigid piperidine scaffold, coupled with a protected primary amine, offers medicinal chemists a versatile platform for structural elaboration. This guide provides an in-depth technical overview of its synthesis, tailored for researchers and professionals in drug development. We will delve into the prevalent synthetic strategies, offering a detailed, field-proven protocol, and elucidate the scientific rationale behind key experimental choices.

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The strategic placement of the aminomethyl group at the 2-position, particularly with stereochemical control, allows for the exploration of chemical space critical for targeting a range of biological receptors and enzymes. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability under a variety of reaction conditions while allowing for facile deprotection under mild acidic conditions, a crucial feature in multi-step synthetic campaigns.[3]

Comparative Analysis of Synthetic Routes

Several synthetic pathways to tert-butyl 2-(aminomethyl)piperidine-1-carboxylate have been reported, each with its own set of advantages and limitations. The choice of route often depends on factors such as the availability of starting materials, scalability, cost, and desired stereochemical purity.

| Synthetic Route | Starting Material | Key Transformation | Advantages | Disadvantages |

| Route 1: Reduction of N-Boc-2-cyanopiperidine | N-Boc-2-cyanopiperidine | Nitrile Reduction | High yields, readily available starting material, various reduction methods applicable. | May require harsh reducing agents, potential for over-reduction or side reactions. |

| Route 2: From L-Glutamic Acid | L-Glutamic Acid | Multi-step conversion including reduction and cyclization | Enantiomerically pure product, utilizes a chiral pool starting material. | Longer synthetic sequence, potentially lower overall yield. |

| Route 3: Reductive Amination of Aldehydes | Aldehydes | Proline-catalyzed asymmetric α-amination followed by reductive amination | High enantioselectivity, good yields.[4] | May require specialized catalysts and conditions. |

For the purpose of this guide, we will focus on the most direct and widely employed method: the synthesis via reduction of N-Boc-2-cyanopiperidine. This route offers a balance of efficiency, scalability, and access to both racemic and enantiomerically enriched forms of the target molecule.

Diagram of the Primary Synthetic Workflow

Caption: Overall synthetic workflow from 2-piperidinecarbonitrile.

Detailed Experimental Protocol: Synthesis via Nitrile Reduction

This section provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, starting from the commercially available 2-piperidinecarbonitrile.

Part A: Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

The initial step involves the protection of the secondary amine of 2-piperidinecarbonitrile with a Boc group. This is a standard procedure that ensures the subsequent reduction selectively targets the nitrile functionality.

Materials and Reagents:

-

2-Piperidinecarbonitrile

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-piperidinecarbonitrile (1.0 eq) in dichloromethane.

-

Base Addition: Add triethylamine (1.2 eq) to the solution. The use of a non-nucleophilic base is crucial to prevent side reactions.

-

Boc Anhydride Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude tert-butyl 2-cyanopiperidine-1-carboxylate can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Part B: Reduction of tert-Butyl 2-cyanopiperidine-1-carboxylate

The reduction of the nitrile to a primary amine is the key step in this synthesis. Several reducing agents can be employed, with catalytic hydrogenation using Raney Nickel being a common and scalable choice. Alternatively, metal hydride reagents like Lithium Aluminum Hydride (LAH) can be used.

This method is often preferred for its high selectivity, milder reaction conditions, and the avoidance of stoichiometric metal waste.[5][6][7] The presence of ammonia or a basic medium can help to suppress the formation of secondary and tertiary amine byproducts.[8]

Materials and Reagents:

-

tert-Butyl 2-cyanopiperidine-1-carboxylate

-

Raney® Nickel (50% slurry in water)

-

Methanol or Ethanol, saturated with ammonia

-

Hydrogen gas (H₂)

-

Celite®

Step-by-Step Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry with deionized water and then with the reaction solvent (ammoniacal methanol) to remove residual water and alkali. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.

-

Reaction Setup: To a high-pressure hydrogenation vessel, add a solution of tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq) in ammoniacal methanol. Carefully add the washed Raney® Nickel catalyst (typically 10-20% by weight of the substrate).

-

Hydrogenation: Seal the vessel and purge it several times with nitrogen followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper can ignite if allowed to dry in the air. Keep it wet and dispose of it properly.

-

Concentration: Concentrate the filtrate under reduced pressure to afford the crude tert-butyl 2-(aminomethyl)piperidine-1-carboxylate.

-

Purification: The product can be purified by flash column chromatography on silica gel.

LAH is a powerful reducing agent capable of converting nitriles to primary amines.[3][9][10][11] This method is typically rapid and high-yielding but requires strict anhydrous conditions and careful handling of the pyrophoric reagent.

Materials and Reagents:

-

tert-Butyl 2-cyanopiperidine-1-carboxylate

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LAH (typically 1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the number of grams of LAH used. This procedure is critical for safely quenching the excess LAH and precipitating the aluminum salts as a filterable solid.

-

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Drying and Concentration: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the product by flash column chromatography if necessary.

Mechanism and Rationale: A Deeper Dive into the Chemistry

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen for several reasons:

-

Stability: It is stable to a wide range of nucleophilic and basic conditions, as well as to the reducing conditions employed in the nitrile reduction step.

-

Facile Cleavage: It can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), which are orthogonal to many other protecting groups.

-

Increased Solubility: The bulky tert-butyl group often enhances the solubility of the molecule in organic solvents.

Nitrile Reduction Mechanism

The reduction of a nitrile to a primary amine involves the formal addition of four hydrogen atoms.

Caption: Simplified mechanism of nitrile reduction.

With catalytic hydrogenation, the nitrile adsorbs onto the catalyst surface, and hydrogen is added stepwise. The intermediate imine can potentially react with the product amine to form secondary amines as byproducts. The use of ammonia in the reaction medium helps to shift the equilibrium away from this side reaction by providing a large excess of a primary amine (ammonia itself).

In the case of LAH reduction, the hydride ion (H⁻) from AlH₄⁻ acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This process occurs twice, followed by hydrolysis during the workup to liberate the primary amine.

Characterization and Quality Control

The final product, tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, should be characterized to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the piperidine ring protons, and the aminomethyl protons. |

| ¹³C NMR | Resonances for the carbonyl of the Boc group, the carbons of the tert-butyl group, and the carbons of the piperidine ring and the aminomethyl group. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ should be observed at the expected m/z value. |

| Purity (HPLC/GC) | Should show a single major peak, indicating high purity. |

Conclusion and Future Perspectives

The synthesis of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate via the reduction of its corresponding nitrile is a robust and versatile method suitable for both laboratory and pilot-scale production. The choice between catalytic hydrogenation and metal hydride reduction will depend on the specific requirements of the synthesis, including safety considerations, cost, and available equipment. As a crucial building block, the efficient and reliable synthesis of this compound will continue to be of high importance in the field of drug discovery and development, enabling the creation of novel therapeutics with improved efficacy and safety profiles.

References

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved January 9, 2026, from [Link]

- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2007). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC, 2007(15), 94-101.

-

Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved January 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved January 9, 2026, from [Link]

-

ACS Publications. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved January 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). Reduction of L-Valine to L-Valinol. Retrieved January 9, 2026, from [Link]

-

J&K Scientific. (n.d.). 2-(N-Boc-aminomethyl)piperidine | 141774-61-0. Retrieved January 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved January 9, 2026, from [Link]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved January 9, 2026, from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved January 9, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

Physicochemical properties of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

An In-Depth Technical Guide to Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutic agents and high-value drug candidates.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties, such as improved solubility, metabolic stability, and the capacity to present functional groups in a defined three-dimensional space for optimal target engagement.[3]

Within this critical class of compounds, Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (CAS No: 370069-31-1) has emerged as a particularly valuable and versatile building block. Its unique architecture, featuring a piperidine core, a reactive primary aminomethyl side chain, and a strategically placed tert-butoxycarbonyl (Boc) protecting group, offers chemists a powerful tool for the controlled and efficient synthesis of complex molecular architectures.[4][5] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, reactivity, and applications, designed for researchers, scientists, and professionals engaged in drug discovery and development.

Molecular Structure and Chemical Identifiers

A precise understanding of the molecule's identity is foundational. The structure is characterized by a piperidine ring where the ring nitrogen is protected by a Boc group, and an aminomethyl substituent is located at the adjacent C2 position.

Caption: Chemical structure of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 370069-31-1 | [6] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [6][7] |

| IUPAC Name | tert-butyl 2-(aminomethyl)piperidine-1-carboxylate | [6] |

| Common Synonyms | 1-Boc-2-(aminomethyl)piperidine, 2-(Aminomethyl)-1-N-Boc-piperidine | [6] |

| SMILES | CC(C)(C)OC(=O)N1CCCCC1CN | [6] |

| InChIKey | PTVRCUVHYMGECC-UHFFFAOYSA-N | [6] |

Physicochemical Properties: A Quantitative Overview

The utility of a synthetic building block is intrinsically linked to its physical and chemical properties. These parameters govern its reactivity, solubility, and ultimately, its suitability for specific applications in drug design, such as influencing a final compound's ability to cross cell membranes.

Table 2: Key Physicochemical Data

| Property | Value | Significance in Drug Development | Source(s) |

| Molecular Weight | 214.30 g/mol | Adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability. | [6][7] |

| Appearance | Colorless to light yellow liquid or low-melting solid | Indicates general purity and informs handling/storage procedures. | [8][9] |

| XLogP3 (Lipophilicity) | 1.1 | Represents a balanced lipophilicity, crucial for membrane permeability and aqueous solubility. | [6][7] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Provides a point for specific hydrogen bonding interactions with biological targets. | [7] |

| Hydrogen Bond Acceptors | 3 (from C=O and -O-) | Offers multiple sites for forming hydrogen bonds, enhancing solubility and receptor binding. | [7] |

| Rotatable Bond Count | 3 | A low count suggests conformational rigidity, which can be advantageous for binding affinity. | [7] |

| Solubility | Soluble in DMSO, chloroform, and methanol | Defines appropriate solvent systems for reactions and analytical characterization. | [7][9] |

| Exact Mass | 214.168127949 Da | Essential for high-resolution mass spectrometry analysis and confirmation of identity. | [6] |

| Complexity | 223 | A moderate complexity score reflects its value as a non-trivial synthetic intermediate. | [6][7] |

The Boc protecting group is a key feature, rendering the piperidine nitrogen nucleophilicity negligible and stable to a wide range of reaction conditions, except for strong acids. This allows the primary amine of the aminomethyl group to be selectively functionalized without interference from the ring nitrogen.

Synthesis and Reactivity: A Protocol for Controlled Functionalization

The synthesis of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is typically achieved through the reduction of a suitable precursor, such as N-Boc-piperidine-2-carbonitrile. This method provides a reliable and scalable route to the target compound.

Experimental Protocol: Synthesis via Nitrile Reduction

Objective: To synthesize Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate from N-Boc-piperidine-2-carbonitrile.

Methodology:

-

Inert Atmosphere: A flame-dried, round-bottom flask is charged with N-Boc-piperidine-2-carbonitrile (1.0 eq). The flask is purged with an inert gas (e.g., Argon or Nitrogen).

-

Solvent Addition: Anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether, is added to dissolve the starting material.

-

Reducing Agent: The solution is cooled to 0 °C in an ice bath. A strong reducing agent, typically Lithium Aluminum Hydride (LiAlH₄, ~2.0 eq), is added portion-wise. Causality: LiAlH₄ is a powerful hydride source necessary for the complete reduction of the nitrile group to a primary amine. The portion-wise addition at low temperature is a critical safety measure to control the highly exothermic reaction.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours). Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Quenching): The reaction is carefully quenched by sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Trustworthiness: This specific quenching procedure is a well-established and validated method for safely neutralizing excess LiAlH₄ and precipitating aluminum salts, simplifying filtration.

-

Isolation and Purification: The resulting slurry is filtered through a pad of Celite®, and the solid is washed with additional solvent (e.g., ethyl acetate). The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary to yield the pure amine.

Caption: Synthetic workflow for the reduction of N-Boc-piperidine-2-carbonitrile.

Reactivity Profile

The molecule's reactivity is dominated by the primary amine, which serves as a versatile nucleophilic handle for a wide array of chemical transformations, including:

-

Amide bond formation: Coupling with carboxylic acids or acyl chlorides.

-

Reductive amination: Reaction with aldehydes or ketones.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Alkylation: Introduction of alkyl groups.

The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to unmask the piperidine nitrogen, allowing for subsequent functionalization at that site. This orthogonal protection scheme is a cornerstone of its utility.

Applications in Drug Discovery and Development

The structural features of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate make it an ideal starting point for constructing libraries of compounds for biological screening. Its application spans multiple therapeutic areas.[4][10]

-

CNS Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system.[3][5] The ability to introduce diverse substituents on the aminomethyl group allows for the fine-tuning of receptor affinity and selectivity.

-

Opioid Receptor Modulators: The 2-(aminomethyl)piperidine core has been identified as a key pharmacophore in the development of novel kappa opioid analgesics.[11]

-

Enzyme Inhibitors and Receptor Ligands: As a versatile intermediate, it is used to synthesize more elaborate molecules that can act as inhibitors for enzymes like kinases or as ligands for various G-protein coupled receptors (GPCRs).[12]

Caption: Logical workflow for the use of the title compound in discovery chemistry.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[6]

-

Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[9]

Conclusion

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, coupled with a dual-functionality architecture managed by a robust and selectively cleavable protecting group, provide an efficient and reliable pathway for the synthesis of complex, high-value molecules. For researchers in the pharmaceutical and life sciences, a thorough understanding of this building block is essential for accelerating the discovery and development of the next generation of therapeutic agents.

References

-

LookChem. Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate. Available from: [Link]

-

PubChem. tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. Available from: [Link]

-

Pharmaffiliates. The Role of Piperidine Derivatives in Medicinal Chemistry. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

National Institutes of Health (NIH). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Available from: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

ChemBK. tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. Available from: [Link]

-

Chemspace. Tert-Butyl 2-Formylpiperidine-1-Carboxylate: A Key Intermediate in Modern Chemistry. Available from: [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 2756482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. atlantis-press.com [atlantis-press.com]

A-Technical-Guide-to-Tert-butyl-2-aminomethyl-piperidine-1-carboxylate

An-In-depth-Guide-for-Researchers-and-Drug-Development-Professionals

Introduction

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry, is a bifunctional molecule featuring a piperidine scaffold.[1][2] The piperidine ring is a privileged structure in drug discovery, appearing in numerous pharmaceuticals across various therapeutic areas, including oncology and central nervous system disorders.[2] This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The presence of a Boc-protected nitrogen and a primary amine allows for sequential, controlled modifications, making it an invaluable tool for constructing complex molecular architectures.[3]

Chemical-and-Physical-Properties

The fundamental properties of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate are summarized in the table below. Understanding these characteristics is crucial for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 370069-31-1 | [4][5][6] |

| Molecular Formula | C11H22N2O2 | [5][6] |

| Molecular Weight | 214.30 g/mol | [6] |

| Appearance | Varies, often a colorless to yellow oil or waxy solid | [7] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in common organic solvents | |

| Storage | 2-8°C, sealed under dry conditions | [7][8] |

Synthesis-and-Purification

The synthesis of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate can be achieved through various synthetic routes. One common approach involves the reduction of the corresponding nitrile or the reductive amination of an aldehyde. The choice of synthetic strategy often depends on the desired stereochemistry and the availability of starting materials.

Illustrative-Synthetic-Pathway

A prevalent method for synthesizing piperidine derivatives involves the catalytic hydrogenation of the corresponding pyridine precursor. This approach is often favored for its efficiency and the ability to control stereochemistry with appropriate chiral catalysts.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. parchem.com [parchem.com]

- 5. lookchem.com [lookchem.com]

- 6. tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 2756482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chemscene.com [chemscene.com]

In-Depth Technical Guide: Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth, field-proven protocol for its synthesis and purification. Furthermore, this guide outlines standard analytical methods for its characterization, discusses its critical applications as a versatile scaffold and linker, and provides essential safety and handling information. This paper is intended for researchers, chemists, and drug development professionals who utilize complex heterocyclic intermediates in the synthesis of novel therapeutic agents.

Introduction to a Versatile Piperidine Scaffold

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, often referred to as 1-Boc-2-(aminomethyl)piperidine, is a bifunctional heterocyclic compound of significant interest in pharmaceutical and chemical research.[1] Its structure is characterized by a piperidine ring, a common motif in a vast number of clinically approved drugs due to its favorable metabolic stability and ability to modulate physicochemical properties such as lipophilicity and solubility.[2]

The strategic placement of two distinct nitrogen functionalities defines the utility of this molecule. The secondary amine within the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group, rendering it temporarily inert to a wide range of reaction conditions. This acid-labile protecting group allows for selective deprotection under mild conditions. In contrast, the primary amine on the C2-methyl substituent remains free and highly reactive. This orthogonal protection scheme is the cornerstone of its application, enabling chemists to perform selective modifications at the primary amine without affecting the piperidine nitrogen, and vice versa. This control is paramount in the multi-step synthesis of complex molecular architectures.[1]

This guide serves as a practical resource, consolidating critical data and methodologies to facilitate the effective use of this important synthetic intermediate.

Physicochemical and Computed Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The key properties of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate are summarized below. The molecular weight, a central parameter for all stoichiometric calculations, is 214.30 g/mol .[3][4][5]

| Property | Value | Source(s) |

| Molecular Weight | 214.30 g/mol | PubChem, LookChem[3][4][5] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem, LookChem[3][4] |

| Monoisotopic Mass | 214.168127949 Da | PubChem[4] |

| CAS Number | 370069-31-1 | PubChem[4] |

| IUPAC Name | tert-butyl 2-(aminomethyl)piperidine-1-carboxylate | PubChem[4] |

| Density | 1.0124 g/mL at 25 °C | Parchem[6] |

| Flash Point | 110 °C | Parchem[6] |

| Solubility | Soluble in DMSO | Parchem[6] |

| Computed XLogP3 | 1.1 | PubChem[4] |

Synthesis and Purification Protocol

The most common and reliable synthesis of the title compound involves the selective Boc-protection of the commercially available precursor, 2-(aminomethyl)piperidine. The rationale for this approach is the higher nucleophilicity of the endocyclic secondary amine compared to the sterically hindered primary amine, allowing for a degree of selective reaction.

3.1 Principle of the Reaction

The synthesis proceeds via the nucleophilic addition of the piperidine secondary amine to the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to quench the acid byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve the reactants.

3.2 Step-by-Step Experimental Protocol

-

Reagents & Equipment:

-

2-(Aminomethyl)piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, rotary evaporator, separatory funnel

-

-

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-(aminomethyl)piperidine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[7]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to afford the pure Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate as a colorless to pale yellow oil or solid.

-

3.3 Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of the title compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental protocol. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides definitive structural information. Key expected signals include: a multiplet for the piperidine ring protons, a singlet integrating to 9 protons around 1.4-1.5 ppm corresponding to the tert-butyl group of the Boc protector, and signals for the aminomethyl (-CH₂NH₂) protons.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm), in addition to the carbons of the piperidine ring.[8]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 215.3. This confirms the molecular weight of the compound.

-

Applications in Medicinal Chemistry

The orthogonal protection of the two amine groups makes Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate a highly valuable and versatile building block in the synthesis of complex, biologically active molecules.

5.1 Role as a Scaffold and Linker

The primary amine serves as a reactive handle for elongation or for conjugation to other molecular fragments. Following this modification, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM) to reveal the secondary amine, which can then be further functionalized. This sequential reactivity is crucial in the construction of:

-

Drug Scaffolds: The piperidine ring is a core component of many CNS-active drugs, and this building block allows for the controlled introduction of substituents to explore structure-activity relationships (SAR).

-

Linkers for PROTACs and ADCs: In targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), linkers are used to connect a targeting moiety to a payload. The bifunctional nature of this compound makes it an ideal starting point for synthesizing such linkers.

5.2 Logical Relationship in Multi-Step Synthesis

Caption: Sequential functionalization enabled by the compound's orthogonal protection.

Safety, Handling, and Storage

Proper handling and storage are essential for laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

First Aid Measures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it under an inert atmosphere at 2-8°C is recommended.

-

Disposal: Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations. Avoid release to the environment.[11]

Conclusion

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is more than just a chemical with a molecular weight of 214.30 g/mol ; it is a strategically designed synthetic tool. Its orthogonal protecting group strategy provides chemists with the precision required to build complex molecules with high efficiency. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for leveraging its full potential in the advancement of chemical synthesis and drug discovery.

References

-

LookChem. Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate. Available from: [Link]

-

PubChem. tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ChemBK. tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. Available from: [Link]

-

Capot Chemical. MSDS of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate. Available from: [Link]

-

Supporting Information. General procedure for the synthesis of Boc-protected amines. Available from: [Link]

-

Supporting Information. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Available from: [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available from: [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

-

precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. Available from: [Link]

-

MDPI. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist. Available from: [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate|lookchem [lookchem.com]

- 4. tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 2756482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 1502022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

- 11. chembk.com [chembk.com]

Solubility of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Introduction

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. As a chiral building block, it incorporates a piperidine scaffold, a common motif in many pharmaceuticals, with a reactive primary amine and a tert-butyloxycarbonyl (Boc)-protected secondary amine. The Boc group serves to mask the nucleophilicity of the piperidine nitrogen, allowing for selective reactions at the primary amine.[1][2] The utility of this compound in the synthesis of more complex molecules, such as kinase inhibitors or agonists for G-protein coupled receptors, is well-established.[3]

However, its successful application in drug development and process chemistry hinges on a thorough understanding of its physical properties, paramount among which is solubility. Solubility dictates the choice of reaction solvents, purification methods, and is a critical determinant of a compound's behavior in biological assays and formulation studies. This guide provides a comprehensive analysis of the solubility characteristics of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, offering both foundational principles and practical, field-tested methodologies for its characterization.

Core Physicochemical Properties

The solubility of a molecule is intrinsically linked to its structural and physicochemical characteristics. The key features of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate are the presence of a basic primary amine, a bulky, lipophilic Boc-protecting group, and a piperidine ring.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[4] |

| Molecular Weight | 214.30 g/mol | PubChem[4] |

| Appearance | Off-white liquid/solid | ChemBK[5] |

| XLogP3 | 1.1 | PubChem[4] |

| Estimated pKa | ~9.5 - 10.5 (for the primary amine) | (Estimated based on similar structures) |

| Boiling Point | 299.4 ± 13.0 °C (Predicted) | ChemBK[5] |

The XLogP3 value of 1.1 indicates a moderate lipophilicity, suggesting that the molecule has a balanced affinity for both aqueous and organic phases.[4] The most critical feature governing its aqueous solubility is the primary aminomethyl group, which is basic and readily protonated.

The Decisive Role of pH in Aqueous Solubility

The primary amine functionality is the key to manipulating the aqueous solubility of this compound. In acidic conditions, the amine acts as a base, accepting a proton to form a water-soluble ammonium salt. In neutral or basic conditions, it remains in its neutral, less polar "free base" form. This pH-dependent equilibrium is the single most important factor to consider when working with this molecule in aqueous media.

This relationship can be visualized as follows:

This behavior is fundamental. For researchers in drug discovery, it means that while the compound may exhibit poor solubility in a neutral phosphate-buffered saline (PBS) at pH 7.4, it can be readily dissolved in an acidic buffer for stock solution preparation.[]

A Systematic Approach to Solubility Profiling

A systematic, qualitative assessment is the cornerstone of understanding a compound's behavior. The following workflow provides a logical, efficient path to characterizing the solubility of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate across a range of relevant solvent systems. This approach is standard in organic chemistry for classifying unknown compounds based on their functional groups.[7]

Experimental Workflow for Qualitative Solubility Assessment

Illustrative Solubility Profile

Based on the structure, the following qualitative solubility profile is expected. This serves as a practical guide for solvent selection in synthesis, purification, and biological screening.

| Solvent System | Predicted Solubility | Rationale |

| Water | Insoluble / Very Poorly Soluble | The lipophilic Boc group and piperidine ring outweigh the polarity of the small aminomethyl group. |

| 5% HCl (aq) | Soluble | The primary amine is protonated to form a highly polar, water-soluble ammonium hydrochloride salt. |

| 5% NaOH (aq) | Insoluble | The compound has no acidic protons to react with a base, and the high ionic strength may further reduce solubility (salting out). |

| Dichloromethane (DCM) | Soluble | A common non-polar aprotic solvent ideal for dissolving moderately lipophilic molecules. |

| Methanol / Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the amine and carbamate functionalities. |

| Diethyl Ether | Sparingly Soluble to Soluble | Less polar than DCM, solubility may be lower but still significant. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds; a standard for creating stock solutions for biological assays.[] |

Quantitative Solubility Determination: A Protocol

For drug development, a qualitative understanding is insufficient. Quantitative data is required for formulation and pharmacokinetic studies. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is a self-validating system designed to ensure equilibrium is reached and results are accurate.

1. Materials and Equipment:

-

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

-

Selected buffer systems (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate buffer)

-

HPLC-grade water and acetonitrile

-

Calibrated analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated HPLC system with UV detector

2. Experimental Procedure:

-

Preparation: Add an excess of the solid compound to a series of vials (perform in triplicate for each buffer system). An excess is critical to ensure a saturated solution is formed.

-

Causality Insight: Using a visible excess of solid provides a constant source of the compound, ensuring that the final measured concentration represents the true equilibrium solubility limit, not just a subsaturated solution.

-

-

Equilibration: Add a precise volume (e.g., 1.0 mL) of the desired buffer to each vial. Seal the vials tightly.

-

Agitation: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours.

-

Causality Insight: A prolonged agitation period is necessary to overcome kinetic barriers to dissolution and allow the system to reach a true thermodynamic equilibrium between the solid and dissolved states. A preliminary time-point study (e.g., sampling at 12, 24, and 48 hours) can validate that equilibrium has been reached when concentrations no longer increase.

-

-

Phase Separation: After equilibration, allow the vials to stand for 1-2 hours for coarse solids to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

-

Trustworthiness Check: This step is crucial. Failure to completely separate the solid from the supernatant will lead to artificially high and erroneous solubility values.

-

-

Sample Preparation: Carefully withdraw a known aliquot of the clear supernatant from each vial. Dilute the aliquot with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analysis: Analyze the diluted samples by a validated HPLC method to determine the concentration.

-

Calculation: Calculate the original concentration in the supernatant, factoring in the dilution factor. The average of the triplicate measurements is reported as the thermodynamic solubility.

Advanced Considerations for the Scientist

-

Impact of Co-solvents: In many in vitro biological assays, stock solutions are prepared in DMSO and then diluted into aqueous buffers. The final concentration of DMSO can significantly impact the solubility of the test compound.[] It is crucial to determine the solubility not just in pure buffer, but also in buffers containing relevant percentages (e.g., 0.5%, 1%) of co-solvents to mimic assay conditions.

-

Polymorphism: The crystalline form of the solid material can affect its solubility. Different polymorphs can exhibit different solubilities and dissolution rates. When sourcing the compound, or if it is synthesized in-house, being aware of its crystalline state is important for reproducibility.

-

Stability and Degradation: The Boc-protecting group is labile to strong acids.[1][2] While it is stable in dilute acids like 5% HCl for solubility testing, prolonged storage in highly acidic solutions (e.g., pH < 2) or at elevated temperatures could lead to deprotection, altering the very nature and solubility of the compound being measured.

Conclusion

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate presents a fascinating and highly practical solubility profile governed by its dualistic chemical nature. Its lipophilic Boc-protected piperidine core drives solubility in a wide range of organic solvents, making it amenable to synthetic transformations. Simultaneously, its basic primary amine provides a powerful handle to "switch on" aqueous solubility under acidic conditions. This pH-dependent behavior is the key to its successful handling in purification, formulation, and biological testing. By applying the systematic qualitative and quantitative methodologies outlined in this guide, researchers can effectively harness the properties of this valuable building block, paving the way for its seamless integration into the drug discovery and development pipeline.

References

-

Title: tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate Source: PubChem URL: [Link]

-

Title: tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate Source: PubChem URL: [Link]

-

Title: tert-butyl 3-(aminomethyl)piperidine-1-carboxylate - Physico-chemical Properties Source: ChemBK URL: [Link]

-

Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Grossmont College URL: [Link]

-

Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: IntechOpen URL: [Link]

-

Title: Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines Source: Royal Society of Chemistry URL: [Link]

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Boc and tBu ester pH stability during enamine hydrolysis Source: Reddit URL: [Link]

-

Title: MSDS of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate Source: Capot Chemical URL: [Link]

- Title: Method for determining solubility of a chemical compound Source: Google Patents URL

-

Title: Solubility of Organic Compounds Source: University of Toronto URL: [Link]

-

Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: National Institutes of Health (NIH) URL: [Link]

-

Title: tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate Source: PubChem URL: [Link]

-

Title: tert-Butyl piperazine-1-carboxylate Source: PubChem URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. 1-Boc-4-(アミノメチル)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 2756482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 7. www1.udel.edu [www1.udel.edu]

Mechanism of action of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate derivatives

An In-depth Technical Guide to the Mechanism of Action of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate Derivatives as C-C Chemokine Receptor 2 (CCR2) Antagonists

Abstract

The Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate scaffold is a privileged structure in modern medicinal chemistry, serving as a crucial building block for a class of potent C-C Chemokine Receptor 2 (CCR2) antagonists. This technical guide provides an in-depth exploration of the mechanism of action of these derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the pivotal role of the CCL2/CCR2 signaling axis in inflammatory pathologies, elucidate the molecular interactions between the antagonists and the receptor, and present the experimental methodologies required for their characterization. This document aims to bridge the gap between synthetic chemistry and clinical application, offering field-proven insights into the development of this important class of therapeutic agents.

Introduction: The Piperidine Scaffold and the Rise of CCR2 Antagonism

The piperidine ring is a ubiquitous heterocyclic motif found in numerous pharmaceuticals and natural alkaloids, valued for its favorable physicochemical properties and synthetic tractability[1][2]. The specific scaffold, Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, provides a versatile platform for creating complex molecules with precise three-dimensional orientations[3][4][5]. In recent years, derivatives of this scaffold have gained significant attention as potent and selective antagonists of the C-C Chemokine Receptor 2 (CCR2)[6][7][8].

CCR2 and its primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2), form a critical signaling axis that drives the recruitment of monocytes and macrophages to sites of inflammation[9][10]. This process is a hallmark of numerous chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, asthma, and fibrosis[9][10][11][12]. Consequently, inhibiting the CCL2/CCR2 pathway with small-molecule antagonists represents a highly promising therapeutic strategy[9][10]. This guide will delve into the precise mechanisms by which these piperidine-based derivatives function.

The CCL2/CCR2 Signaling Axis: A Central Mediator of Inflammation

To understand the action of the antagonists, one must first appreciate the pathway they inhibit. The CCL2/CCR2 axis is a cornerstone of the inflammatory response.

-

Initiation: In response to tissue injury or infection, resident cells (like endothelial cells and fibroblasts) release the chemokine CCL2.

-

Chemotaxis: CCL2 binds to CCR2, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of monocytes, memory T-lymphocytes, and dendritic cells[9][13].

-

Signal Transduction: This binding event triggers a conformational change in CCR2, activating intracellular heterotrimeric G-proteins (mainly of the Gαi class). This initiates a downstream signaling cascade involving serine/threonine kinases, leading to cellular polarization and actin rearrangement[10][13].

-

Cellular Recruitment: The activated monocytes follow the CCL2 gradient, migrating from the bloodstream into the affected tissue (a process called extravasation).

-

Pathology: Once in the tissue, monocytes differentiate into macrophages, which can perpetuate the inflammatory cycle by releasing pro-inflammatory cytokines and contributing to tissue damage and fibrosis[10][11][14].

Blocking this pathway at the receptor level is the primary goal of CCR2 antagonist therapy, aiming to halt the recruitment of these key inflammatory cells[10].

Signaling Pathway Diagram

Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of piperidine derivatives.

Core Mechanism of Action: How Piperidine Derivatives Inhibit CCR2

Derivatives of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate function by directly interacting with the CCR2 receptor, thereby preventing its activation by the endogenous ligand CCL2. The mechanism can be broken down into competitive and allosteric modes of inhibition.

Receptor Binding and Modes of Inhibition

Structure-activity relationship (SAR) studies have been pivotal in developing highly potent CCR2 antagonists with nanomolar IC50 values[6][7]. These small molecules are designed to fit into specific binding pockets within the seven-transmembrane domain of the CCR2 receptor.

Recent pharmacological studies have revealed that not all small-molecule antagonists bind to the same site[15]. This leads to different modes of inhibition:

-

Competitive (Orthosteric) Antagonism: These antagonists bind to the same site as the natural ligand, CCL2. They directly compete with CCL2, and their inhibitory effect can be overcome by increasing the concentration of the agonist.

-

Non-competitive (Allosteric) Antagonism: These antagonists bind to a different site on the receptor, known as an allosteric site[13][15]. This binding event induces a conformational change in the receptor that prevents it from being activated by CCL2, regardless of the ligand's concentration. Allosteric modulators can offer advantages in terms of selectivity and overcoming physiological fluctuations in endogenous ligand levels.

The discovery of distinct binding sites for different chemical scaffolds highlights the complexity of CCR2 pharmacology and is crucial for the development of novel inhibitors[15].

Structure-Activity Relationship (SAR) Insights